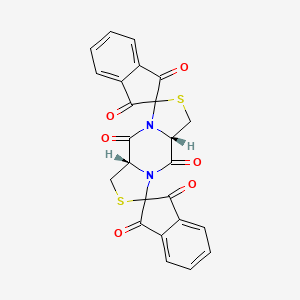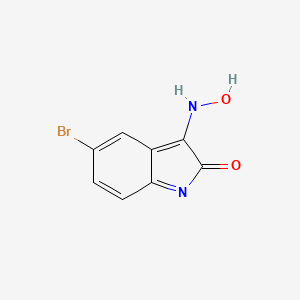
5-bromo-3-(hydroxyamino)indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “5-bromo-3-(hydroxyamino)indol-2-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “5-bromo-3-(hydroxyamino)indol-2-one” involves specific synthetic routes that require precise reaction conditions. The synthesis typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up to meet the demand for its applications. The industrial production methods involve optimizing the synthetic routes to ensure cost-effectiveness and high yield. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound “5-bromo-3-(hydroxyamino)indol-2-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. These products can include various derivatives that retain the core structure of the original compound but with different functional groups.
Scientific Research Applications
The compound “5-bromo-3-(hydroxyamino)indol-2-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of “5-bromo-3-(hydroxyamino)indol-2-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved in the mechanism of action are complex and depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “5-bromo-3-(hydroxyamino)indol-2-one” include those with related molecular structures or functional groups. These compounds may share some properties but also have unique characteristics that differentiate them.
Uniqueness
The uniqueness of “this compound” lies in its specific molecular structure and reactivity, which make it suitable for particular applications that similar compounds may not be able to achieve. This uniqueness is often highlighted in comparative studies that examine the efficacy, stability, and versatility of the compound in various contexts.
Conclusion
The compound “this compound” is a versatile chemical entity with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable subject of study, and ongoing research continues to uncover new uses and mechanisms of action for this compound.
Properties
IUPAC Name |
5-bromo-3-(hydroxyamino)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(11-13)8(12)10-6/h1-3,13H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYQTLASEQODSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
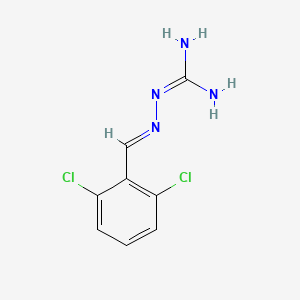
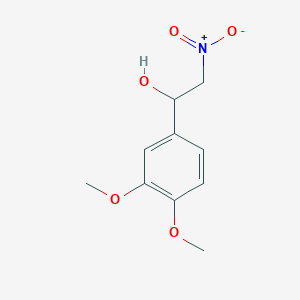
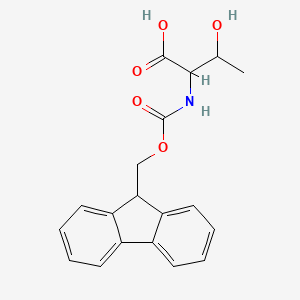
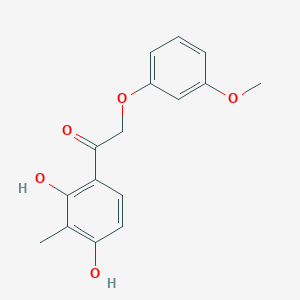
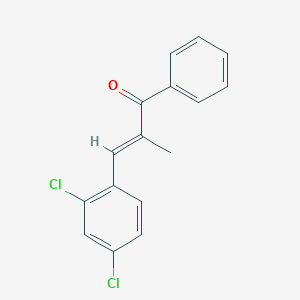

![8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B7772474.png)
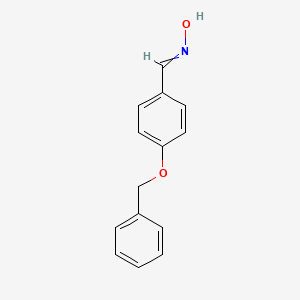
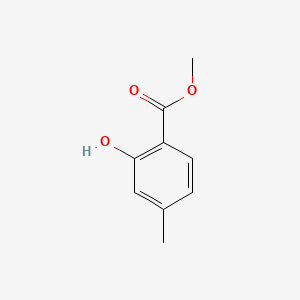
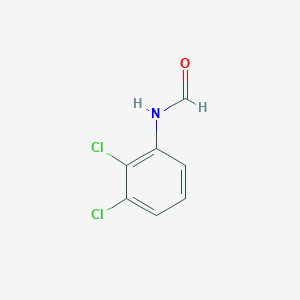
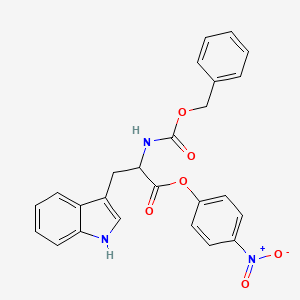
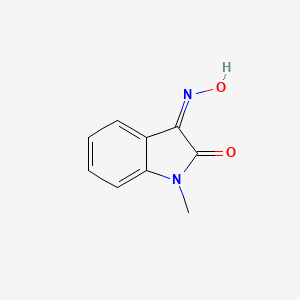
![6-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7772518.png)
